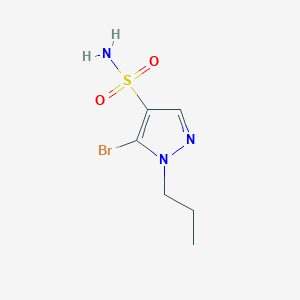

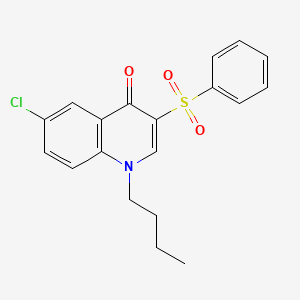

![molecular formula C7H11BrO2S B2593574 1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane CAS No. 2460750-22-3](/img/structure/B2593574.png)

1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane” is a chemical compound. However, there is limited information available specifically for this compound1. It is related to “1-Bromobicyclo[1.1.1]pentane”, which is a hydrocarbon with the molecular formula CHBr2. The structure of “1-Bromobicyclo[1.1.1]pentane” consists of three rings of four carbon atoms each3.

Molecular Structure Analysis

The molecular structure of “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane” is not explicitly provided in the available resources. However, it is related to “1-Bromobicyclo[1.1.1]pentane”, which has a molecular formula of CHBr2. The structure of “1-Bromobicyclo[1.1.1]pentane” consists of three rings of four carbon atoms each3.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane”. However, BCPs have been used in various chemical reactions5. For instance, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes are two common reactions involving BCPs5.

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane” are not available in the provided resources.

科学的研究の応用

Synthesis and Structural Studies

1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane serves as a key intermediate in the synthesis of various complex molecules due to its unique structure. The solvolysis of similar bromobicyclo[1.1.1]pentane derivatives has been extensively studied, revealing their potential to undergo transformation into structurally diverse compounds. For example, 1-Bromobicyclo[1.1.1]pentane undergoes faster solvolysis than t-butyl bromide in aqueous ethanol, yielding products without the detection of expected cationic intermediates, indicating a preference for certain reaction pathways over others (E. Della & D. Taylor, 1990).

Molecular Building Blocks

Compounds structurally related to 1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane, such as 1,3-Diethynylbicyclo[1.1.1]pentane (DEBCP), have been found valuable as molecular building blocks. DEBCP, for instance, facilitates the synthesis of extended, rigid, rod-like molecules, serving as a nonconjugated alternative to pi-conjugated building blocks. This utility underscores the versatility of bicyclo[1.1.1]pentane derivatives in constructing complex molecular architectures, which are crucial in the development of molecular machines and other advanced materials (Jiří Kaleta, M. Nečas, & C. Mazal, 2012).

Antimicrobial Applications

Further extending the versatility of 1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane and its analogs, derivatives such as aminomethyloxy 1-(propylsulfanyl)pentane have been synthesized and tested for antimicrobial properties. These compounds, prepared from related bromopentane derivatives, show promise as antimicrobial additives to lubricating oils and antiseptics against bacteria and fungi. This application highlights the potential of bicyclo[1.1.1]pentane derivatives in contributing to the development of new antimicrobial agents (I. A. Dzhafarov, E. G. Mamedbeili, T. G. Kyazimova, Kh. I. Gasanov, & E. Suleimanova, 2010).

Safety And Hazards

The specific safety and hazards information for “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane” is not available in the provided resources. However, it’s always important to handle chemical compounds with care, using appropriate safety measures.

将来の方向性

The future directions for “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane” are not explicitly mentioned in the available resources. However, BCPs have been recognized as valuable bioisosteres in drug discovery, suggesting potential future applications in this field6.

Please note that this analysis is based on the limited information available and may not fully cover all aspects of “1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane”. For a more comprehensive analysis, further research and resources would be required.

特性

IUPAC Name |

1-bromo-3-ethylsulfonylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2S/c1-2-11(9,10)7-3-6(8,4-7)5-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIGUMIUUUAGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C12CC(C1)(C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

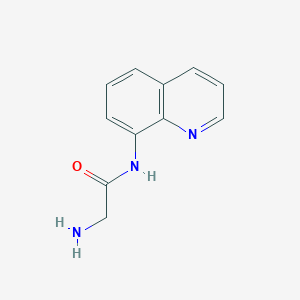

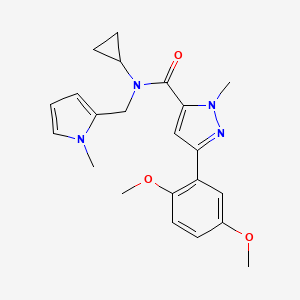

![(Z)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2593495.png)

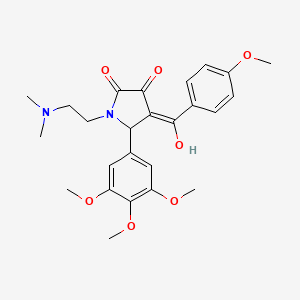

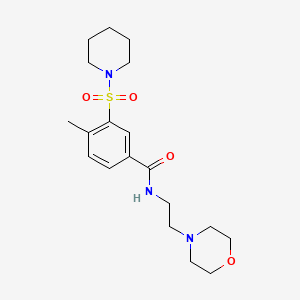

![3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B2593497.png)

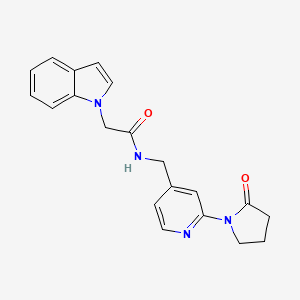

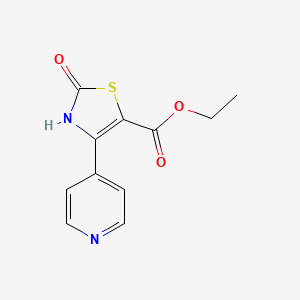

![1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2593502.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2593506.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2593507.png)

![N-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2593509.png)